molecular formula C18H20N4O B12774449 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-(dimethylamino)ethyl)-2-phenyl- CAS No. 113524-27-9

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-(dimethylamino)ethyl)-2-phenyl-

Cat. No.: B12774449
CAS No.: 113524-27-9
M. Wt: 308.4 g/mol
InChI Key: BNUGMVGXZOFRSH-UHFFFAOYSA-N
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Description

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-(dimethylamino)ethyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-(dimethylamino)ethyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the formation of the diazepine ring through cyclization reactions. Common reagents used in these reactions include dimethylamine, phenyl groups, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-(dimethylamino)ethyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-(dimethylamino)ethyl)-2-phenyl- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrido(2,3-b)(1,4)diazepin-4-one derivatives: Compounds with similar core structures but different substituents.

    Benzodiazepines: A class of compounds with a similar diazepine ring but different pharmacological properties.

    Pyridine derivatives: Compounds with a pyridine ring that may share some chemical properties.

Uniqueness

What sets 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(2-(dimethylamino)ethyl)-2-phenyl- apart is its unique combination of the pyridine and diazepine rings, along with specific substituents that confer distinct chemical and biological properties

Properties

CAS No.

113524-27-9

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one

InChI

InChI=1S/C18H20N4O/c1-21(2)11-12-22-17(23)13-16(14-7-4-3-5-8-14)20-15-9-6-10-19-18(15)22/h3-10H,11-13H2,1-2H3

InChI Key

BNUGMVGXZOFRSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)CC(=NC2=C1N=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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